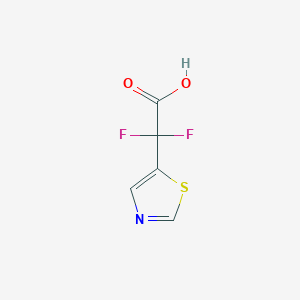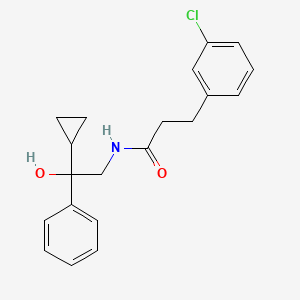
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide, also known as CR845, is a novel drug candidate that has shown promising results in scientific research studies. It belongs to the class of kappa opioid receptor agonists and is being developed for the treatment of various diseases, including chronic pain, pruritus, and other inflammatory conditions.
Scientific Research Applications
Antidepressant Agents Development
One area of application involves the synthesis and evaluation of compounds with potential antidepressant activity. Analogues of specific propanols, including compounds with chlorophenyl groups, have been investigated for their antidepressant properties. These studies involve the regiospecific ring opening of functionally substituted epoxypropanes, leading to compounds evaluated for their activity in biochemical and pharmacological models of depression. An example includes the evaluation of 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride for its antidepressant efficacy and relative lack of anticholinergic side effects (Clark et al., 1979).
Antimicrobial and Anti-inflammatory Agents
Research on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including those bearing an aryl sulfonate moiety, highlights another application. These compounds have been prepared and evaluated for their antimicrobial and anti-inflammatory activities, showcasing the versatility of related structures in addressing various medical needs (Kendre et al., 2015).
Anticonvulsant Studies
Studies have also been conducted on N-Benzyl-3-[(chlorophenyl)amino]propanamides for their anticonvulsant properties. These compounds have shown efficacy in models of generalized seizures, indicating potential applications in epilepsy treatment. The ortho and para isomers, in particular, demonstrated potency exceeding that of standard drugs in maximal electroshock (MES) test models (Idris et al., 2011).
Organic Synthesis and Catalysis
The preparation and reactions of cyclopropenone oximes with isocyanates have been explored, leading to products such as 4,6-diazaspiro[2.3]hexenones. This research not only advances the field of organic synthesis but also contributes to the development of new materials and catalysis methods (Yoshida et al., 1988).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized, with subsequent testing for antibacterial and antifungal activity. This research underscores the antimicrobial potential of compounds with specific structural features, including chlorophenyl groups (Baranovskyi et al., 2018).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-18-8-4-5-15(13-18)9-12-19(23)22-14-20(24,17-10-11-17)16-6-2-1-3-7-16/h1-8,13,17,24H,9-12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBYVYXPDYDLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)
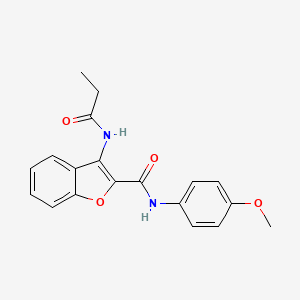
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)
![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)
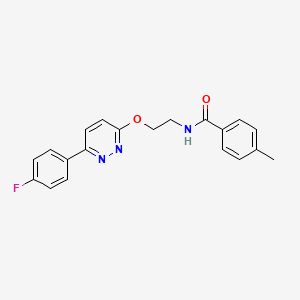
amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)
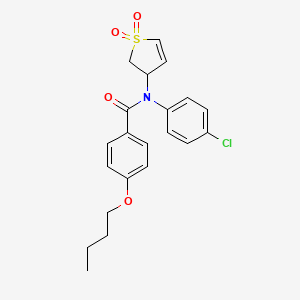
![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)
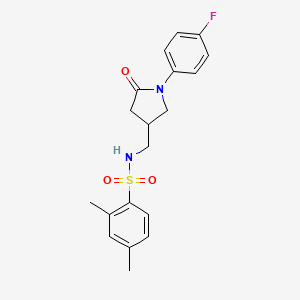
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)
